![molecular formula C15H21N5O4 B2717127 2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid CAS No. 876891-30-4](/img/structure/B2717127.png)
2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important regulators of immune cell function. CP-690,550 has been shown to have potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Applications De Recherche Scientifique
Dual Enzyme Inhibition
The study by Laufer et al. (1994) investigates a pyrrolizine derivative's pharmacological profile, highlighting its dual inhibition of cyclo-oxygenase and 5-lipoxygenase enzymes, with applications in anti-inflammatory and analgesic activities (Laufer, S., Tries, S., Augustin, J., & Dannhardt, G., 1994).
Crystallographic Studies
Castellari and Ottani (1997) provide insights into the polymorphism of diclofenac acid, a study valuable for understanding the solid-state characteristics of structurally complex molecules (Castellari, C., & Ottani, S., 1997).
Synthesis of Hexahydroindoles
Research by Juma et al. (2008) describes the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, indicating a pathway for creating intermediates for alkaloid synthesis, relevant for the development of new pharmaceuticals (Juma, B., Adeel, M., Villinger, A., & Langer, P., 2008).
Transition Metal Complexes with Novel Ligands
Ikram et al. (2015) explore the synthesis and xanthine oxidase inhibition of metal complexes with a novel amino acid bearing Schiff base ligand, showcasing the application of complex molecules in enzymatic inhibition (Ikram, M., Rehman, S., Khan, A., Baker, R., Hofer, T., Subhan, F., Qayum, M., Faridoon, & Schulzke, C., 2015).
Propriétés
IUPAC Name |
2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-18-12-11(13(23)19(2)15(18)24)20(8-10(21)22)14(17-12)16-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,16,17)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBUYTGZQDSNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

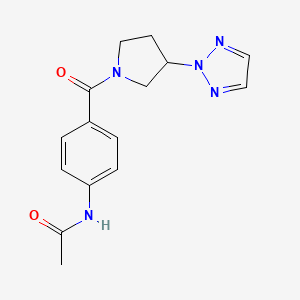
![3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2717045.png)
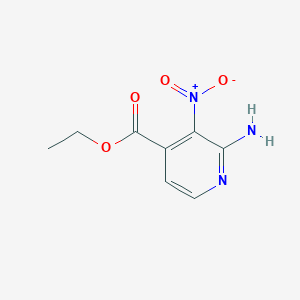
![N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717050.png)
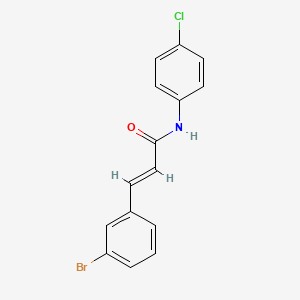


![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2717058.png)
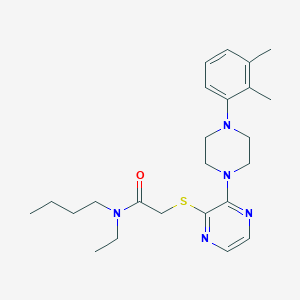

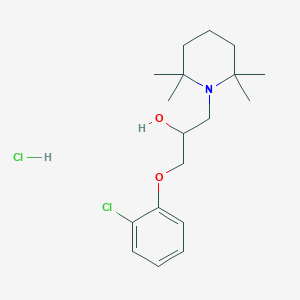
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2717065.png)
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)